Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate

Description

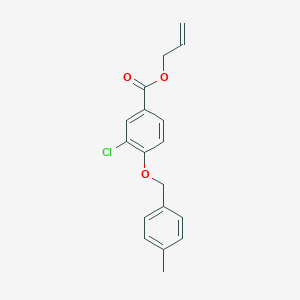

Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a chlorine atom at the 3-position and a 4-methylbenzyloxy group at the 4-position, with an allyl ester moiety. The allyl ester group may enhance reactivity in downstream coupling reactions, while the chloro substituent could influence electronic effects and stability .

Properties

Molecular Formula |

C18H17ClO3 |

|---|---|

Molecular Weight |

316.8 g/mol |

IUPAC Name |

prop-2-enyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C18H17ClO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h3-9,11H,1,10,12H2,2H3 |

InChI Key |

QZXDRDXTWUQVNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC=C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Key pathways include:

Nucleophilic Aromatic Substitution (SNAr)

-

Reagents : Amines (e.g., methylamine, ethylenediamine), alkoxides (e.g., sodium methoxide).

-

Conditions : Polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C).

-

Mechanism : Activation via electron-withdrawing groups (ester, ether) facilitates attack by nucleophiles at the chlorine-bearing carbon.

-

Example : Reaction with methylamine yields 3-amino-4-((4-methylbenzyl)oxy)benzoate derivatives.

Halogen Exchange

-

Reagents : KI, NaBr in acetone.

-

Outcome : Chlorine can be replaced by iodine or bromine under Finkelstein conditions.

Table 1: Substitution Reactions

| Reagent | Product | Conditions |

|---|---|---|

| Methylamine | 3-Amino-4-((4-methylbenzyl)oxy)benzoate | DMF, 100°C, 12 h |

| Sodium methoxide | 3-Methoxy-4-((4-methylbenzyl)oxy)benzoate | MeOH, reflux, 6 h |

| Potassium iodide | 3-Iodo-4-((4-methylbenzyl)oxy)benzoate | Acetone, 60°C, 8 h |

Oxidation Reactions

The allyl group is susceptible to oxidation, forming epoxides or carbonyl compounds:

Epoxidation

-

Reagent : m-Chloroperbenzoic acid (m-CPBA).

-

Conditions : Dichloromethane, 0–25°C.

-

Product : Epoxy-3-chloro-4-((4-methylbenzyl)oxy)benzoate.

Complete Oxidation

-

Reagents : KMnO₄, CrO₃.

-

Outcome : Allyl group converts to a carboxylic acid, yielding 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Basic Hydrolysis

-

Reagents : NaOH, KOH in aqueous ethanol.

-

Product : 3-Chloro-4-((4-methylbenzyl)oxy)benzoic acid.

Acidic Hydrolysis

-

Reagents : HCl, H₂SO₄ in refluxing ethanol.

-

Product : Same as above, with slower kinetics.

Coupling Reactions

The chloro-aromatic ring participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Reagents : Aryl boronic acids.

-

Conditions : DME/H₂O, 80°C, 12 h.

-

Outcome : Biaryl derivatives via C–C bond formation at the 3-position .

Table 2: Coupling Partners and Products

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3-Phenyl-4-((4-methylbenzyl)oxy)benzoate | 72–85 |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl) derivative | 68 |

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming chlorinated aromatic byproducts.

-

Photolytic Degradation : UV exposure induces radical cleavage of the allyl group, generating 3-chloro-4-((4-methylbenzyl)oxy)benzoic acid and allyl radicals .

-

Moisture Sensitivity : Prolonged exposure to humidity leads to ester hydrolysis, even at ambient conditions.

Mechanistic Insights

-

Nucleophilic Substitution : The electron-withdrawing ester and ether groups activate the aromatic ring, lowering the energy barrier for SNAr.

-

Oxidation Pathways : The allyl group’s electron-rich double bond directs epoxidation via electrophilic oxygen transfer.

-

Coupling Reactions : Palladium catalysts facilitate oxidative addition at the C–Cl bond, followed by transmetalation and reductive elimination .

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has been investigated for its efficacy as a pesticide, particularly against phytopathogenic microorganisms. It belongs to a class of compounds known for their ability to combat fungal, bacterial, and insect pests in crops.

- Fungicidal Activity : The compound demonstrates significant antifungal properties, making it suitable for use in crop protection against various fungal pathogens such as Ascomycetes and Basidiomycetes. Research indicates that derivatives of phenylamine, including this compound, can effectively control fungal infections in agricultural settings .

- Insecticidal and Acaricidal Uses : In addition to its fungicidal properties, this compound has shown potential as an insecticide and acaricide, targeting pests like Lepidoptera and Tetranychoidea. The effectiveness of these compounds is attributed to their ability to disrupt the life cycles of these organisms, thereby preventing crop damage .

Medicinal Applications

Pharmaceutical Development

The structural characteristics of this compound make it a candidate for further research in medicinal chemistry.

- Drug Formulation : Its incorporation into drug formulations has been explored due to its potential bioactivity. For instance, compounds with similar structures have been utilized in developing treatments for various diseases, including antifungal therapies .

- Mechanisms of Action : The compound's interaction with biological systems can lead to significant therapeutic effects. Studies have shown that similar compounds can modulate biological pathways involved in disease progression, making them valuable in drug discovery .

Synthesis and Characterization

Chemical Synthesis Techniques

The synthesis of this compound typically involves advanced organic chemistry techniques such as:

- Cross-Coupling Reactions : Transition metal-catalyzed reactions have been employed to create complex structures involving this compound. These methods allow for the efficient construction of carbon-carbon bonds essential for developing new derivatives with enhanced properties .

- Characterization Methods : The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy and mass spectrometry are commonly used to analyze the chemical properties of this compound .

Case Studies

Mechanism of Action

The mechanism of action of Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or disruption of cellular membranes .

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The 4-methylbenzyloxy and chloro groups in the target compound increase lipophilicity (logP ~3.5 estimated), making it less water-soluble than Methyl 3-allyl-4-hydroxybenzoate (logP ~1.8) .

- Crystallinity : Methyl 4-(3-chloropropoxy)benzoate forms stable crystals via C–H⋯O hydrogen bonds, whereas the bulky substituents in this compound likely result in amorphous solid states .

Biological Activity

Allyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is categorized as an ester, characterized by the presence of a chloro and an allyl group attached to a benzoate moiety. The structural formula can be represented as follows:

This compound exhibits lipophilic characteristics, which may influence its interaction with biological membranes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzoate derivatives which have been shown to affect enzyme activity such as tyrosinase and xanthine oxidase .

- Receptor Modulation : The compound's structural similarity to known receptor ligands indicates potential modulation of neurotransmitter receptors, particularly in the context of neuropharmacology .

- Antimicrobial Activity : Like other benzyl derivatives, it may exhibit antimicrobial properties, which are essential in combating resistant strains of pathogens .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Tyrosinase Inhibition : A study investigating various analogs related to benzoates found that compounds similar to this compound exhibited significant inhibitory effects on mushroom tyrosinase, a key enzyme in melanin synthesis. This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders .

- Cytotoxicity Assessment : In vitro studies conducted on B16F10 murine melanoma cells demonstrated that this compound did not exhibit cytotoxic effects at concentrations below 20 µM after 48 hours, indicating a favorable safety profile for further pharmacological exploration .

- Antimicrobial Studies : Research into related benzaldehyde derivatives has shown promising antimicrobial activity against various fungi, suggesting that this compound could also possess similar properties, warranting further investigation into its efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.